molecular formula C25H22N2O5S B11651366 2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl benzenesulfonate

2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl benzenesulfonate

Cat. No.: B11651366
M. Wt: 462.5 g/mol
InChI Key: CUBZUHVRFFZSIJ-CJLVFECKSA-N
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Description

2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE is a complex organic compound with a unique structure that includes an ethoxy group, a pyrazole ring, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE typically involves multiple steps. One common method includes the condensation of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde with 2-ethoxy-4-hydroxybenzaldehyde, followed by sulfonation with benzenesulfonyl chloride under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and yield. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C25H22N2O5S/c1-3-31-24-17-19(14-15-23(24)32-33(29,30)21-12-8-5-9-13-21)16-22-18(2)26-27(25(22)28)20-10-6-4-7-11-20/h4-17H,3H2,1-2H3/b22-16+

InChI Key

CUBZUHVRFFZSIJ-CJLVFECKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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